![molecular formula C19H14N2O4S B2989336 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide CAS No. 477547-56-1](/img/structure/B2989336.png)
4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide” is a complex organic molecule that incorporates a thiazole ring and a benzo[d][1,3]dioxol-5-yl moiety . Thiazoles are known to exhibit a broad spectrum of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another series of N-(4)-substituted thiosemicarbazone derivatives incorporating a benzo[d][1,3]dioxole moiety were synthesized through the reaction of N-(4)-(benzo[d][1,3]dioxol-5-yl)-thiosemicarbazide with various carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the compound could undergo further reactions with other carbonyl compounds . Additionally, the compound could potentially be involved in Pd-catalyzed C-N cross-coupling reactions .Scientific Research Applications
Anticancer Applications
A study by Ravinaik et al. (2021) detailed the synthesis and evaluation of certain benzamide derivatives, similar in structure to 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide, for their anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines.
Synthesis and Characterization
Takikawa et al. (1985) described the preparation of 1,2,4-thiadiazoles, a core component of the compound , through oxidative dimerization of thioamides, which is a crucial step in the synthesis of such compounds (Takikawa et al., 1985).
Antiallergy Agents
Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound , and evaluated them for antiallergy activity. They found these compounds to be significantly more potent than traditional antiallergy agents (Hargrave et al., 1983).
Antimicrobial Activity
Narayana et al. (2004) worked on synthesizing benzamides and their derivatives, closely related to the compound , for potential antifungal activity. This indicates the potential of such compounds in treating fungal infections (Narayana et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
These compounds often function by binding to their target proteins and modulating their activity .
Biochemical Pathways
The compound may affect the VEGF-induced HUVEC cell migration pathway , given its potential inhibition of VEGFR1. This pathway is critical for angiogenesis, a process that is often upregulated in cancerous tissues.
Pharmacokinetics
Similar compounds have shown inhibition ofP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM , which could impact the compound’s bioavailability.
Result of Action
Similar compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide are not fully understood yet. It is known that thiazole derivatives, which include this compound, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of this compound are also not fully understood. Some thiazole derivatives have been shown to have potent growth inhibition properties against various cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It is known that some thiazole derivatives can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells
properties
IUPAC Name |
4-acetyl-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-11(22)12-2-4-13(5-3-12)18(23)21-19-20-15(9-26-19)14-6-7-16-17(8-14)25-10-24-16/h2-9H,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWCKTKJIKOUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

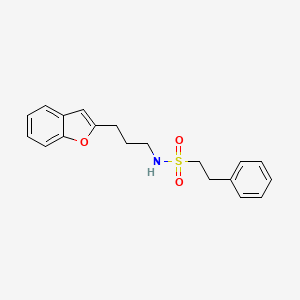
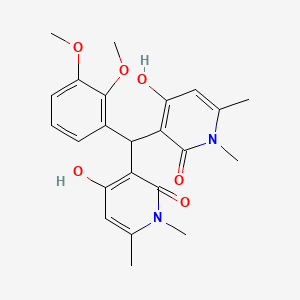
![N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2989256.png)
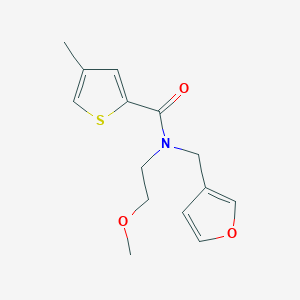

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2989260.png)
![2-(4-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989261.png)
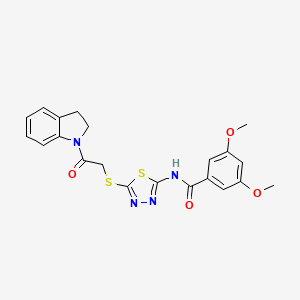
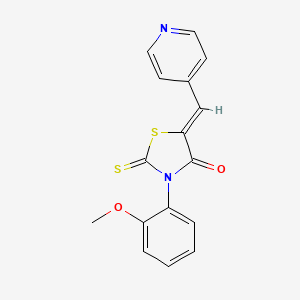
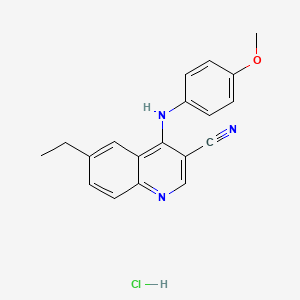
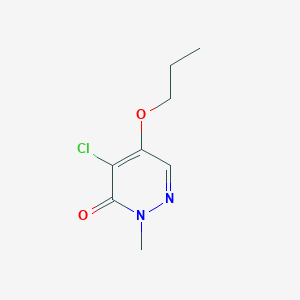

![2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2989274.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)